An In-depth Technical Guide to the Synthesis and Characterization of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine. This molecule, possessing a highly substituted pyrazole core, is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of related 4-aryl-5-aminopyrazole scaffolds. This document details a robust synthetic protocol, outlines a thorough characterization workflow, and discusses the potential applications of this compound, thereby serving as a valuable resource for scientists engaged in the exploration of new chemical entities for therapeutic intervention.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring, coupled with its metabolic stability, has led to its incorporation into numerous clinically approved drugs. The 5-aminopyrazole moiety, in particular, serves as a crucial synthon for the construction of fused heterocyclic systems with enhanced biological profiles, such as pyrazolopyridines and pyrazolopyrimidines. The introduction of a phenyl group at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring in the title compound, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, is anticipated to modulate its physicochemical and biological properties, making it a compelling target for synthesis and further investigation.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine can be efficiently achieved through a classical cyclocondensation reaction. The most logical disconnection points to a β-ketonitrile and a substituted hydrazine as the primary starting materials. This approach is widely recognized for its reliability and versatility in constructing the pyrazole core.
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Diagram of the Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target molecule.
The chosen synthetic strategy involves the initial preparation of α-phenylacetoacetonitrile (APAAN) via a Claisen condensation of benzyl cyanide and ethyl acetate. Subsequently, APAAN undergoes a cyclocondensation reaction with methylhydrazine to yield the desired 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine.
Experimental Protocols
Synthesis of α-Phenylacetoacetonitrile (APAAN)
This procedure is adapted from the well-established method described in Organic Syntheses.[1]
Reaction Scheme:
C₆H₅CH₂CN + CH₃COOC₂H₅ → C₆H₅CH(CN)COCH₃
Materials and Reagents:
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Benzyl cyanide
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Ethyl acetate (dry)
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Sodium ethoxide
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Absolute ethanol
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Ether
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Glacial acetic acid
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Methyl alcohol
Procedure:
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A solution of sodium ethoxide is prepared by cautiously dissolving clean sodium in absolute ethanol in a round-bottomed flask equipped with a reflux condenser.
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To the hot sodium ethoxide solution, a mixture of benzyl cyanide and dry ethyl acetate is added.
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The mixture is heated under reflux for two hours and then allowed to stand overnight.
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The resulting sodium salt of α-phenylacetoacetonitrile is collected by filtration, washed with ether, and then dissolved in water at room temperature.
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The solution is cooled to 0°C, and the nitrile is precipitated by the slow addition of glacial acetic acid, maintaining the temperature below 10°C.
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The crude α-phenylacetoacetonitrile is collected by suction filtration, washed with water, and can be purified by recrystallization from methyl alcohol.
Synthesis of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
This protocol is based on general procedures for the synthesis of 5-aminopyrazoles from β-ketonitriles.[2]
Reaction Scheme:
C₆H₅CH(CN)COCH₃ + CH₃NHNH₂ → 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
Materials and Reagents:
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α-Phenylacetoacetonitrile (APAAN)
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Methylhydrazine
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Anhydrous ethanol
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Concentrated hydrochloric acid
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30% Sodium hydroxide solution
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Isopropanol
Procedure:
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In a three-necked flask equipped with a thermometer and a reflux condenser, add methylhydrazine and anhydrous ethanol.
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Under stirring, add α-phenylacetoacetonitrile.
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Adjust the pH of the mixture to approximately 2.5 with concentrated hydrochloric acid.
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Heat the mixture to reflux and maintain for 12 hours.
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After cooling, basify the reaction mixture to a pH of around 13 with a 30% sodium hydroxide solution.
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The precipitated product is collected by filtration.
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The crude product is purified by recrystallization from isopropanol and dried to yield 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine.
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Diagram of the Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Characterization of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | [3] |
| Molecular Weight | 187.24 g/mol | [3] |
| Melting Point | 124.45 °C | [4] |
| Water Solubility | 615.66 mg/L | [4] |
| Appearance | Expected to be a solid at room temperature | [3] |
Spectroscopic Analysis
Note: The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.
4.2.1. ¹H NMR Spectroscopy (Predicted)
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δ ~ 2.1-2.3 ppm (s, 3H): Methyl protons at the C3 position of the pyrazole ring.
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δ ~ 3.5-3.7 ppm (s, 3H): Methyl protons on the N1 nitrogen of the pyrazole ring.
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δ ~ 4.5-5.5 ppm (br s, 2H): Protons of the amino group at the C5 position. The chemical shift and peak shape can vary with solvent and concentration.
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δ ~ 7.2-7.5 ppm (m, 5H): Aromatic protons of the phenyl group at the C4 position.
4.2.2. ¹³C NMR Spectroscopy (Predicted)
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δ ~ 10-15 ppm: Carbon of the C3-methyl group.
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δ ~ 30-35 ppm: Carbon of the N1-methyl group.
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δ ~ 105-115 ppm: C4 carbon of the pyrazole ring.
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δ ~ 125-130 ppm: Aromatic carbons of the phenyl group.
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δ ~ 135-140 ppm: Quaternary carbon of the phenyl group attached to the pyrazole ring.
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δ ~ 140-145 ppm: C5 carbon of the pyrazole ring.
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δ ~ 148-155 ppm: C3 carbon of the pyrazole ring.
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching vibrations of the primary amine (two bands) |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2960 | Aliphatic C-H stretching (methyl groups) |
| ~1620 | N-H scissoring vibration |
| ~1590, 1490, 1450 | C=C and C=N stretching vibrations of the pyrazole and phenyl rings |
4.2.4. Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): m/z = 187.1109 (calculated for C₁₁H₁₃N₃)
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Major Fragmentation Pathways: Loss of methyl groups, cleavage of the phenyl group, and fragmentation of the pyrazole ring.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium acetate for MS compatibility) would be a good starting point for method development.
Safety and Handling
Based on the Safety Data Sheets (SDS) for structurally related compounds, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine should be handled with care in a well-ventilated area.[5][6]
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Hazards: May cause skin, eye, and respiratory tract irritation.[6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
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First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air.[5][6]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]
Applications in Drug Discovery
The 4-aryl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise as:
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Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases.
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Anticancer Agents: Many pyrazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.
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Anti-inflammatory Agents: The structural similarity of some pyrazoles to existing non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential in this therapeutic area.
The title compound, 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a convenient handle for further functionalization, allowing for the exploration of a diverse chemical space in drug discovery programs.
Conclusion
This technical guide has provided a detailed roadmap for the synthesis and characterization of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine. The outlined synthetic strategy is based on established and reliable chemical transformations. The comprehensive characterization plan, including predicted spectroscopic data, will aid researchers in confirming the structure and purity of the synthesized compound. Given the significant therapeutic potential of the 4-aryl-5-aminopyrazole scaffold, this guide is intended to facilitate further research and development in this exciting area of medicinal chemistry.
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